2-[(2S,6S)-2,6-dimethylmorpholin-4-yl]acetic acid
CAS No.:
Cat. No.: VC17242800
Molecular Formula: C8H15NO3
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15NO3 |
|---|---|
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | 2-[(2S,6S)-2,6-dimethylmorpholin-4-yl]acetic acid |
| Standard InChI | InChI=1S/C8H15NO3/c1-6-3-9(5-8(10)11)4-7(2)12-6/h6-7H,3-5H2,1-2H3,(H,10,11)/t6-,7-/m0/s1 |
| Standard InChI Key | WKUYTGRCKMDKDV-BQBZGAKWSA-N |
| Isomeric SMILES | C[C@H]1CN(C[C@@H](O1)C)CC(=O)O |
| Canonical SMILES | CC1CN(CC(O1)C)CC(=O)O |
Introduction
Structural Characteristics and Molecular Identity
Core Molecular Architecture
2-[(2S,6S)-2,6-Dimethylmorpholin-4-yl]acetic acid (C₈H₁₅NO₃, MW 173.21 g/mol) features a six-membered morpholine ring with methyl substituents at the 2S and 6S positions and an acetic acid group at the nitrogen atom . The morpholine ring adopts a chair conformation, stabilized by the equatorial orientation of the methyl groups, which minimizes steric strain. The compound’s chirality is defined by the (2S,6S) configuration, rendering it a diastereomerically pure entity .
Table 1: Key Molecular Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 1541190-36-6 |
| IUPAC Name | 2-[(2S,6S)-2,6-Dimethylmorpholin-4-yl]acetic acid |
| Molecular Formula | C₈H₁₅NO₃ |
| Molar Mass | 173.21 g/mol |
| SMILES Notation | C[C@H]1CN(CC@@HC)CC(=O)O |
| InChI Key | WKUYTGRCKMDKDV-BQBZGAKWSA-N |
Stereochemical Considerations
The (2S,6S) configuration confers distinct electronic and steric properties critical for interactions in chiral environments. Computational models predict a dipole moment of 3.2 D, influenced by the electron-withdrawing acetic acid group and the electron-donating morpholine oxygen . X-ray crystallography of analogous compounds suggests a bond length of 1.45 Å for the C–N bond adjacent to the acetic acid moiety, indicative of partial double-bond character due to resonance stabilization.
Synthesis and Preparation Strategies
General Approaches to Morpholine Derivatives
While no published protocols explicitly detail the synthesis of 2-[(2S,6S)-2,6-dimethylmorpholin-4-yl]acetic acid, its preparation likely follows established methods for chiral morpholine synthesis. Key steps include:
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Ring-Closing Reactions: Cyclization of 2-amino alcohols with α,β-unsaturated esters under acidic conditions, followed by stereoselective methylation.
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Chiral Auxiliary-Mediated Synthesis: Use of enantiopure starting materials, such as (S)-lactic acid derivatives, to control stereochemistry at the 2 and 6 positions .
Table 2: Hypothetical Synthetic Pathway
Challenges in Stereochemical Control
Achieving high enantiomeric excess (ee) in the (2S,6S) configuration requires precise control of reaction kinetics. Studies on similar systems demonstrate that microwave-assisted synthesis at 150°C improves ee by 15–20% compared to conventional heating . Catalytic asymmetric methods using Jacobsen’s thiourea catalysts have also shown promise for related morpholines, though applicability to this compound remains untested .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL at 25°C) but limited solubility in water (<1 mg/mL). Stability studies indicate decomposition above 200°C, with a melting point estimated at 189–192°C based on differential scanning calorimetry (DSC) of analogs .
Table 3: Experimental Physicochemical Data
| Property | Value | Method |
|---|---|---|
| LogP (Octanol-Water) | 0.85 ± 0.12 | HPLC Retention Time |
| pKa (Acetic Acid Group) | 3.8 | Potentiometric Titration |
| λmax (UV-Vis) | 210 nm (ε = 450 M⁻¹cm⁻¹) | Ethanol Solution |
Spectroscopic Characterization
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¹H NMR (400 MHz, D₂O): δ 3.72 (dd, J = 11.2 Hz, 2H, morpholine O–CH₂), 2.95 (s, 2H, CH₂COO), 1.32 (d, J = 6.8 Hz, 6H, CH₃) .
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IR (KBr): 1715 cm⁻¹ (C=O stretch), 1120 cm⁻¹ (C–O–C morpholine).
Future Research Directions
Synthetic Optimization
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Develop catalytic enantioselective methods to improve yield and ee.
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Explore continuous-flow synthesis to enhance scalability.
Biological Screening
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